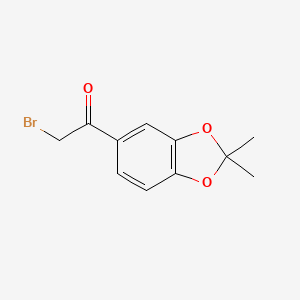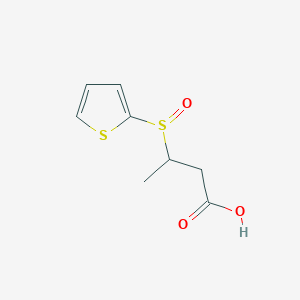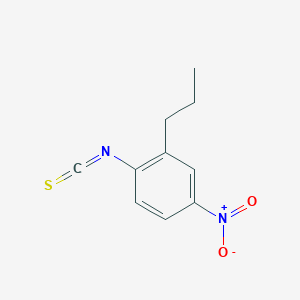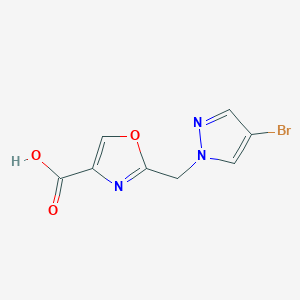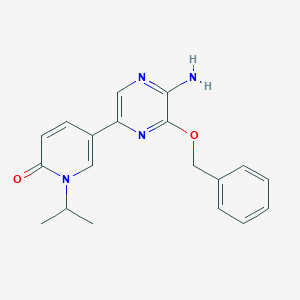![molecular formula C13H10BNO5 B8295498 6-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)nicotinic acid](/img/structure/B8295498.png)
6-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 6-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)nicotinic acid typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the acylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
6-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction . Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
6-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)nicotinic acid has a wide range of scientific research applications:
作用机制
The mechanism of action of 6-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)nicotinic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit leucyl-tRNA synthetase, an enzyme crucial for protein synthesis in mycobacteria . This inhibition disrupts the bacterial protein synthesis pathway, leading to the death of the bacterial cells . The compound’s ability to selectively target bacterial enzymes without affecting human enzymes highlights its potential as a therapeutic agent .
相似化合物的比较
6-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)nicotinic acid can be compared with other benzoxaboroles, such as:
Crisaborole: A phosphodiesterase 4 inhibitor used for the treatment of atopic dermatitis.
AN2690: An antifungal agent that targets leucyl-tRNA synthetase in fungi.
The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets and exhibit a range of biological activities .
属性
分子式 |
C13H10BNO5 |
|---|---|
分子量 |
271.03 g/mol |
IUPAC 名称 |
6-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H10BNO5/c16-13(17)8-1-4-12(15-6-8)20-10-2-3-11-9(5-10)7-19-14(11)18/h1-6,18H,7H2,(H,16,17) |
InChI 键 |
WVARFNLPFXGESG-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=NC=C(C=C3)C(=O)O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromothieno[2,3-c]pyridine-5-carboxylic acid](/img/structure/B8295421.png)
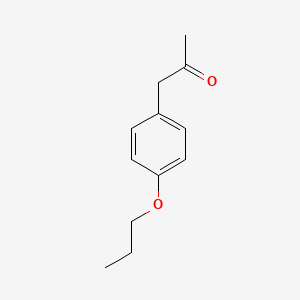
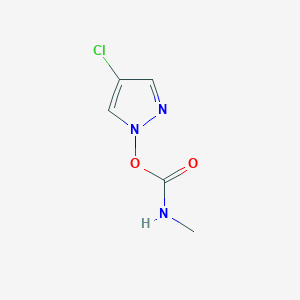
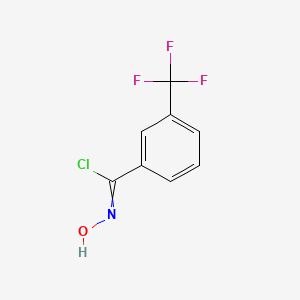
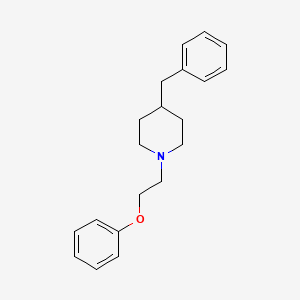
![8-chloro-5H-benzo[c][1,8]naphthyridin-6-one](/img/structure/B8295459.png)
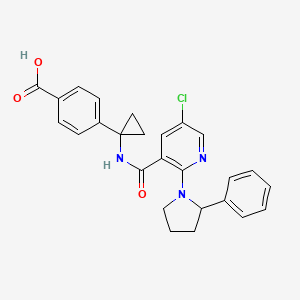
![4-[(Methoxymethyl)cyclobutyl]phenylamine](/img/structure/B8295473.png)
